
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate is a complex organosilicon compound It is characterized by its unique structure, which includes four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate typically involves the reaction of octahydro-4,7-methano-1H-inden-5-yl)methyl chloride with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one or more of the octahydro-4,7-methano-1H-inden-5-yl)methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters, while reduction could produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
- 4,7-Methano-1H-indene, octahydro-
Comparison: this compound is unique due to its four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom This structure imparts specific chemical properties that differentiate it from similar compounds
Eigenschaften
CAS-Nummer |
94109-35-0 |
|---|---|
Molekularformel |
C44H68O4Si |
Molekulargewicht |
689.1 g/mol |
IUPAC-Name |
tetrakis(8-tricyclo[5.2.1.02,6]decanylmethyl) silicate |
InChI |
InChI=1S/C44H68O4Si/c1-5-33-25-13-29(41(17-25)37(33)9-1)21-45-49(46-22-30-14-26-18-42(30)38-10-2-6-34(26)38,47-23-31-15-27-19-43(31)39-11-3-7-35(27)39)48-24-32-16-28-20-44(32)40-12-4-8-36(28)40/h25-44H,1-24H2 |
InChI-Schlüssel |
BOAGMIXXWHDYOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



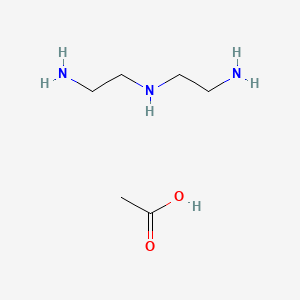
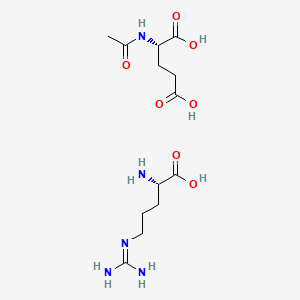

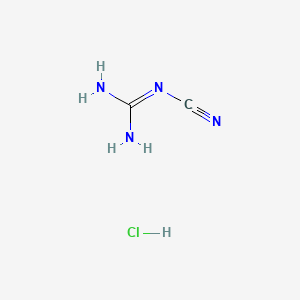
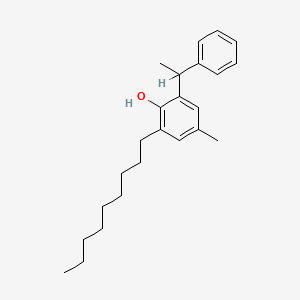
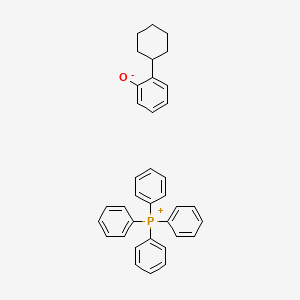
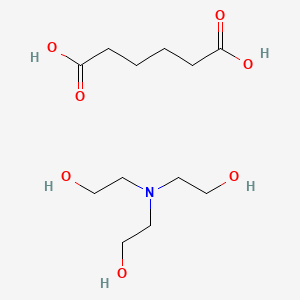
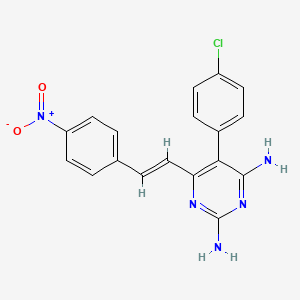
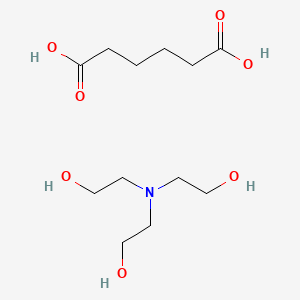
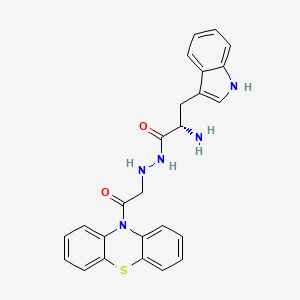
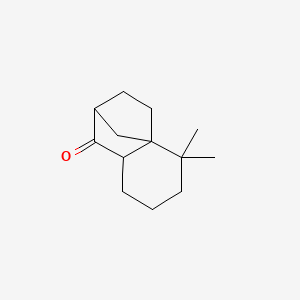
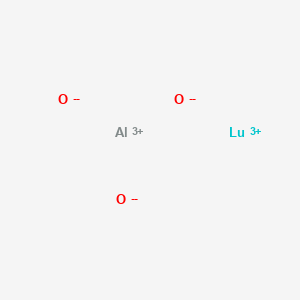
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
